Cas no 213459-79-1 (3-bromo-4-iodo-2,5-dimethoxyphenol)
3-bromo-4-iodo-2,5-dimethoxyphenol Chemical and Physical Properties
Names and Identifiers
-
- 3-bromo-4-iodo-2,5-dimethoxyphenol
- 3',4'-Dihydro-3'-bromo-4'-iminospiro(cyclohexane-1,2'-(1'H)naphthalene)-3'-carbonitrile
- 3-bromo-4-imino-3-cyano-1,2,3,4-tetrahydrospiro(naphthalene-2,1'-cyclohexane)
- BRN 5344623
- STOCK1S-19629
- STK831403
- AC1MIQIT
- Spiro(cyclohexane-1,2'(1'H)-naphthalene)-3'-carbonitrile, 3',4'-dihydro-3'-bromo-4'-imino-
- 3-bromo-4-iodo-2,5-dimethoxy-phenol
- DB-366155
- 213459-79-1
- AKOS015969554
-
- MDL: MFCD18452033
- Inchi: 1S/C8H8BrIO3/c1-12-5-3-4(11)8(13-2)6(9)7(5)10/h3,11H,1-2H3
- InChI Key: UJCWNCAASGHMOY-UHFFFAOYSA-N
- SMILES: IC1=C(C(=C(C=C1OC)O)OC)Br
Computed Properties
- Exact Mass: 357.87015g/mol
- Monoisotopic Mass: 357.87015g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 38.7Ų
3-bromo-4-iodo-2,5-dimethoxyphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | K04971-1g |
3-bromo-4-iodo-2,5-dimethoxyphenol |
213459-79-1 | >95% | 1g |
$688 | 2024-06-05 | |
| eNovation Chemicals LLC | K04971-5g |
3-bromo-4-iodo-2,5-dimethoxyphenol |
213459-79-1 | >95% | 5g |
$2550 | 2024-06-05 | |
| eNovation Chemicals LLC | K04971-1g |
3-bromo-4-iodo-2,5-dimethoxyphenol |
213459-79-1 | >95% | 1g |
$688 | 2025-02-27 | |
| eNovation Chemicals LLC | K04971-5g |
3-bromo-4-iodo-2,5-dimethoxyphenol |
213459-79-1 | >95% | 5g |
$2550 | 2025-02-27 | |
| eNovation Chemicals LLC | K04971-5g |
3-bromo-4-iodo-2,5-dimethoxyphenol |
213459-79-1 | >95% | 5g |
$2550 | 2025-02-20 | |
| eNovation Chemicals LLC | K04971-1g |
3-bromo-4-iodo-2,5-dimethoxyphenol |
213459-79-1 | >95% | 1g |
$688 | 2025-02-20 |
3-bromo-4-iodo-2,5-dimethoxyphenol Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on 3-bromo-4-iodo-2,5-dimethoxyphenol
Comprehensive Guide to 3-Bromo-4-Iodo-2,5-Dimethoxyphenol (CAS No. 213459-79-1): Properties, Applications, and Market Insights
3-Bromo-4-iodo-2,5-dimethoxyphenol (CAS No. 213459-79-1) is a halogenated phenolic compound with significant potential in organic synthesis and pharmaceutical research. This compound features a unique combination of bromine and iodine substituents on a dimethoxyphenol backbone, making it a valuable intermediate for advanced chemical transformations. Researchers and industry professionals are increasingly interested in bromo-iodo phenolic derivatives due to their versatile reactivity and applications in medicinal chemistry.
The molecular structure of 3-bromo-4-iodo-2,5-dimethoxyphenol consists of a phenol ring substituted with two methoxy groups at positions 2 and 5, along with bromine and iodine at positions 3 and 4 respectively. This specific arrangement of substituents creates interesting electronic effects that influence the compound's reactivity. Current trends in halogenated phenol synthesis show growing demand for such precisely functionalized building blocks, particularly in the development of novel pharmaceutical agents and specialty chemicals.
In pharmaceutical research, 3-bromo-4-iodo-dimethoxyphenol serves as a crucial precursor for various drug discovery programs. Its ability to undergo selective cross-coupling reactions makes it particularly valuable in modern medicinal chemistry applications. Recent publications highlight its use in developing potential therapeutic agents targeting various disease pathways. The compound's unique halogen pattern allows for sequential functionalization, a feature highly sought after in fragment-based drug design approaches.
The synthesis of CAS 213459-79-1 typically involves controlled halogenation of 2,5-dimethoxyphenol under specific reaction conditions. Modern synthetic protocols emphasize atom economy and green chemistry principles, addressing current industry concerns about sustainable chemical production. Researchers are particularly interested in optimizing the iodination and bromination sequence to improve yield and purity of this valuable intermediate.
From a commercial perspective, the market for halogenated phenolic compounds like 3-bromo-4-iodo-2,5-dimethoxyphenol has shown steady growth. Pharmaceutical companies and contract research organizations are the primary consumers, utilizing these intermediates in their drug development pipelines. Current market analysis suggests increasing demand for multihalogenated aromatic building blocks, driven by expanding research in targeted therapies and personalized medicine.
Analytical characterization of 3-bromo-4-iodo-2,5-dimethoxyphenol typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's structural integrity and purity, which are critical parameters for research applications. Recent advancements in analytical technology have improved the detection and quantification of such polyhalogenated phenolic compounds, enabling better quality control in synthetic processes.
Storage and handling of CAS 213459-79-1 require standard laboratory precautions for halogenated organic compounds. While not classified as highly hazardous, proper storage conditions (typically cool, dry environments protected from light) help maintain the compound's stability over extended periods. These considerations align with current best practices in chemical storage and inventory management adopted by research institutions worldwide.
The future outlook for 3-bromo-4-iodo-2,5-dimethoxyphenol appears promising, with potential applications expanding beyond traditional pharmaceutical uses. Emerging research areas such as materials science and agrochemical development are exploring the utility of such multifunctional aromatic compounds. As synthetic methodologies continue to advance, we can anticipate more efficient production routes and novel applications for this interesting chemical entity.
For researchers working with halogenated phenol derivatives, understanding the structure-activity relationships of compounds like 3-bromo-4-iodo-2,5-dimethoxyphenol is crucial. The electronic effects of the bromine and iodine substituents, combined with the electron-donating methoxy groups, create unique reactivity patterns that can be exploited in various synthetic transformations. This knowledge is particularly valuable in contemporary structure-based drug design approaches.
In conclusion, 3-bromo-4-iodo-2,5-dimethoxyphenol (CAS No. 213459-79-1) represents an important building block in modern organic synthesis. Its combination of halogen substituents and methoxy groups offers versatile reactivity that continues to attract interest from both academic and industrial researchers. As the demand for complex pharmaceutical intermediates grows, compounds like this will likely play an increasingly important role in the development of new therapeutic agents and functional materials.
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